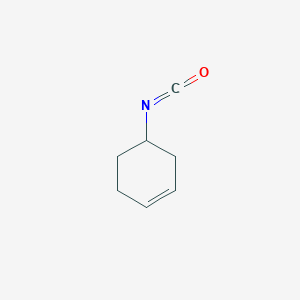

4-Isocyanatocyclohex-1-ene

Description

Structure

2D Structure

3D Structure

Properties

IUPAC Name |

4-isocyanatocyclohexene | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H9NO/c9-6-8-7-4-2-1-3-5-7/h1-2,7H,3-5H2 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YHTXKUQEAUWAPA-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC(CC=C1)N=C=O | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H9NO | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

123.15 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Reactivity and Mechanistic Studies of 4 Isocyanatocyclohex 1 Ene

Reactions at the Isocyanate Moiety

Cycloaddition Reactions Involving the Isocyanate Group

[2+2] Cycloadditions for Azetidinone Ring Systems

The formation of 2-azetidinones, also known as β-lactams, is a cornerstone of synthetic organic chemistry, given their presence in a wide array of biologically active compounds, including penicillin antibiotics. derpharmachemica.com One of the most prominent methods for constructing this four-membered ring is through [2+2] cycloaddition reactions. mdpi.com The Staudinger synthesis, a classic example, involves the reaction of a ketene (B1206846) with an imine. derpharmachemica.commdpi.com

Isocyanates like 4-isocyanatocyclohex-1-ene can also serve as precursors for azetidinone synthesis. Although direct studies on this compound in this context are not extensively detailed in the literature, the general reactivity of isocyanates in [2+2] cycloadditions is well-established. mdpi.commdpi.com These reactions typically involve the isocyanate reacting with an electron-rich alkene or an alkyne, often mediated by a catalyst, to form the β-lactam ring. The reaction of an isocyanate with an alkene, for instance, can be promoted by Lewis acids or transition metal catalysts to yield the corresponding azetidinone. The process is considered a formal cycloaddition, which may proceed through a stepwise mechanism involving a zwitterionic intermediate rather than a concerted pericyclic pathway. mdpi.com The versatility of this approach allows for the synthesis of a diverse range of substituted 2-azetidinones. researchgate.neteurjchem.com

[4+2] Cycloadditions (e.g., with 1,3-Diazadienes, drawing parallels from similar isocyanatocyclohexene compounds)

The Diels-Alder reaction, a [4+2] cycloaddition, is a powerful tool for forming six-membered rings. wikipedia.org In these reactions, this compound can act as the dienophile in two distinct ways: either through its carbon-carbon double bond or via the carbon-nitrogen double bond of the isocyanate group (a hetero-Diels-Alder reaction). wikipedia.org

When reacting with a 1,3-diene, the cyclohexene (B86901) double bond serves as the dienophile. Its reactivity is enhanced by the electron-withdrawing nature of the adjacent isocyanate group. When the diene is a heteroatomic species such as a 1,3-diazadiene, the reaction leads to the formation of nitrogen-containing heterocyclic compounds. Catalyst-free [4+2] annulation processes between in-situ generated 1,2-diaza-1,3-dienes and simple olefins have been shown to produce 1,4,5,6-tetrahydropyridazines in high yields under mild conditions. nih.gov While direct experimental data for this compound with 1,3-diazadienes is sparse, studies on similar bifunctional molecules like 2-isocyanatocyclohex-1-ene-carbonitrile demonstrate their utility in [4+2] cycloadditions to form quinazoline (B50416) derivatives, highlighting the feasibility of this reaction pathway. researchgate.net

The table below summarizes the potential outcomes of [4+2] cycloaddition reactions involving this compound.

| Diene Partner | Dienophile Component of this compound | Expected Product Class |

| 1,3-Butadiene | C=C bond of cyclohexene | Substituted cyclohexene |

| 1,3-Diazadiene | C=C bond of cyclohexene | Tetrahydropyridazine derivative |

| Electron-rich Diene | C=N bond of isocyanate | Six-membered N-heterocycle |

Polymerization Chemistry of Isocyanates

Isocyanates are fundamental building blocks for high-performance polymers, most notably polyurethanes. mt.com The reactivity of the isocyanate group allows for both homo- and co-polymerization, leading to materials with a wide range of properties. industrialchemicals.gov.au

Homo-polymerization of this compound

Isocyanates can undergo self-addition reactions to form homopolymers known as polyisocyanates, which have a nylon-1 type structure with a repeating (–N(R)–C(O)–) backbone. This polymerization can be initiated by anionic catalysts at low temperatures. A patent from 1943 describes the general principle of heating monomeric 1-alkenylformyl azides, which rearrange to the corresponding 1-alkenyl isocyanates, and subsequently polymerizing them. google.com While specific studies on the homopolymerization of this compound are not widely reported, the general reactivity of isocyanates suggests that it could be polymerized under appropriate catalytic conditions. The resulting polymer would feature a rigid backbone with pendant cyclohexene rings, which could be used for subsequent cross-linking reactions. The activation energy of polymerization is a key parameter reflecting the activity of a monomer. mdpi.com

Co-polymerization with Diverse Monomers

Co-polymerization is the most common application of isocyanates in polymer science. wikipedia.org this compound can act as a monomer in step-growth polymerization with compounds containing active hydrogen atoms, such as diols, diamines, or dithiols. These reactions produce polyurethanes, polyureas, and polythiourethanes, respectively. The process involves the addition of the active hydrogen compound across the N=C bond of the isocyanate.

A close structural analog, bis(4-isocyanatocyclohexyl)methane (B1208950) (HMDI), is widely used in the synthesis of polyurethanes with enhanced chemical resistance and thermal stability. mdpi.comsmolecule.com Copolymers based on HMDI have been synthesized with various polyols, such as polycarbonate diol and 2-oxepanone/1,4-butanediol, demonstrating the versatility of the cyclohexyl isocyanate structure in creating diverse polymeric materials. mdpi.comchemicalbook.com Similarly, this compound can be co-polymerized with a variety of monomers to create linear, branched, or cross-linked polymers. wikipedia.orgbehinpolymerco.com The presence of the cyclohexene double bond in the resulting copolymer provides a reactive site for further modification, such as vulcanization or grafting.

The table below outlines potential co-polymerization reactions for this compound.

| Co-monomer Type | Linkage Formed | Resulting Polymer Class |

| Diol (HO-R-OH) | Urethane (B1682113) | Polyurethane |

| Diamine (H₂N-R-NH₂) | Urea (B33335) | Polyurea |

| Dithiol (HS-R-SH) | Thiourethane | Polythiourethane |

Reactions at the Cyclohexene Unsaturation

The carbon-carbon double bond in the cyclohexene ring is a site of high electron density, making it susceptible to attack by electrophiles. science-revision.co.uk This allows for a range of addition reactions that can proceed while potentially leaving the isocyanate group intact, provided the reaction conditions are carefully controlled.

Electrophilic Addition Reactions Across the Double Bond

Electrophilic addition is a characteristic reaction of alkenes. savemyexams.comchemistrysteps.com The reaction is initiated by an electrophile attracting the electrons from the π-bond of the alkene. rutgers.edu This forms a new sigma bond and typically results in a carbocation intermediate, which is then attacked by a nucleophile to give the final addition product. libretexts.org

For this compound, electrophiles such as hydrogen halides (HBr, HCl) or halogens (Br₂, Cl₂) can add across the double bond. savemyexams.comchemistrysteps.com

Hydrohalogenation: The addition of a hydrogen halide like HBr proceeds via a carbocation intermediate. According to Markovnikov's rule, the hydrogen atom will add to the carbon atom of the double bond that already has more hydrogen atoms, leading to the formation of the more stable carbocation. chemistrysteps.comrutgers.edu The subsequent attack by the bromide ion yields the final product.

Halogenation: The addition of a halogen, such as bromine (Br₂), typically proceeds through a cyclic halonium ion intermediate. The nucleophilic attack by the resulting halide ion opens this ring, leading to an anti-addition product (the two halogen atoms are on opposite faces of the ring). rutgers.edu

These reactions convert the unsaturated cyclohexene ring into a saturated and functionalized cyclohexane (B81311) ring. The challenge in these transformations is the potential for the highly reactive isocyanate group to react with the reagents or intermediates, necessitating careful selection of reaction conditions.

Radical-Mediated Transformations

Radical reactions proceed through a chain mechanism involving initiation, propagation, and termination steps. lumenlearning.comlibretexts.org The initiation phase generates a radical species, often through homolytic cleavage of a weak bond using heat or light. libretexts.org This initial radical can then engage in propagation steps, such as abstracting an atom from a stable molecule to create a new radical, which continues the chain. lumenlearning.com

In the case of this compound, the most susceptible positions for radical attack are the allylic C-H bonds, as these bonds are significantly weaker than vinylic or other aliphatic C-H bonds. masterorganicchemistry.com The molecule possesses two sets of allylic hydrogens, at C3 and C6, which are prime targets for hydrogen abstraction by a reactive radical.

A classic example of a radical-mediated transformation applicable to this substrate is allylic bromination using N-bromosuccinimide (NBS) in the presence of a radical initiator like AIBN (azobisisobutyronitrile) or light. The reaction is initiated by the homolytic cleavage of the N-Br bond in NBS to generate a bromine radical. libretexts.org This radical then abstracts an allylic hydrogen from this compound to form a resonance-stabilized allylic radical and HBr. This allylic radical can then react with a molecule of Br₂ (present in low concentration) to yield the brominated product and regenerate a bromine radical, thus propagating the chain. masterorganicchemistry.com Due to the resonance stabilization of the intermediate radical, a mixture of isomeric products could potentially be formed.

Table 1: Plausible Radical-Mediated Allylic Bromination of this compound This table presents hypothetical products based on established principles of radical chemistry.

| Reactant | Reagents | Potential Major Product(s) | Reaction Type |

|---|---|---|---|

| This compound | N-Bromosuccinimide (NBS), AIBN, CCl₄, heat | 3-Bromo-4-isocyanatocyclohex-1-ene and/or 6-Bromo-4-isocyanatocyclohex-1-ene | Allylic Bromination |

Cycloaddition Reactions Involving the Alkene Moiety (e.g., Diels-Alder reactions)

The alkene functional group in this compound can act as a dienophile in [4+2] cycloaddition reactions, most notably the Diels-Alder reaction. wikipedia.org This reaction type is a powerful tool for forming six-membered rings through a concerted mechanism involving the 4 π-electrons of a conjugated diene and the 2 π-electrons of a dienophile. organic-chemistry.orgiitk.ac.in The rate and efficiency of the Diels-Alder reaction are significantly influenced by the electronic properties of the reactants. Typically, the reaction is facilitated by electron-withdrawing groups on the dienophile and electron-donating groups on the diene. organic-chemistry.orgmasterorganicchemistry.com

The isocyanate group (-NCO) is electron-withdrawing, which deactivates the alkene towards electrophilic addition but activates it as a dienophile for normal-demand Diels-Alder reactions. Therefore, this compound is expected to react readily with electron-rich dienes to form bicyclic adducts containing the isocyanate functionality. The stereochemistry of the reactants is retained in the product, making the reaction highly stereospecific. sigmaaldrich.com

Table 2: Representative Diels-Alder Reactions with this compound as the Dienophile This table presents hypothetical products based on established principles of cycloaddition reactions.

| Diene | Dienophile | Expected Product | Notes on Reactivity |

|---|---|---|---|

| 1,3-Butadiene | This compound | 5-Isocyanatobicyclo[2.2.2]oct-2-ene | Standard Diels-Alder reaction. |

| Cyclopentadiene | This compound | Isocyanate-functionalized tricyclic adduct | Highly reactive diene due to its fixed s-cis conformation. masterorganicchemistry.com The reaction favors the endo product. |

| Danishefsky's Diene (trans-1-Methoxy-3-trimethylsilyloxy-1,3-butadiene) | This compound | Functionalized bicyclo[2.2.2]octene derivative | An electron-rich diene, leading to a rapid reaction. The resulting adduct can be hydrolyzed to a bicyclic ketone. |

Oxidation and Reduction Chemistry of the Alkenyl Group

The alkenyl group of this compound can undergo a range of oxidation and reduction reactions characteristic of carbon-carbon double bonds, provided the reagents used are selective for the alkene in the presence of the isocyanate group. libretexts.org

Oxidation: Oxidation of the alkene typically involves the addition of oxygen or other electronegative atoms across the double bond. praxilabs.combyjus.com Common transformations include:

Epoxidation: Reaction with a peroxy acid, such as meta-chloroperoxybenzoic acid (m-CPBA), would yield 4-isocyanato-1,2-epoxycyclohexane. The epoxide is a versatile intermediate for further transformations.

Dihydroxylation: This can be achieved using reagents like osmium tetroxide (OsO₄) followed by a reductive workup (e.g., with NaHSO₃), or potassium permanganate (B83412) (KMnO₄) under cold, dilute, basic conditions. This would produce 4-isocyanatocyclohexane-1,2-diol.

Oxidative Cleavage: Treatment with stronger oxidizing agents like hot, concentrated KMnO₄ or ozone (O₃) followed by an oxidative or reductive workup would cleave the double bond, leading to the formation of dicarbonyl compounds. This would open the cyclohexene ring.

Reduction: Reduction of the alkene involves the addition of hydrogen across the double bond, resulting in saturation. libretexts.org

Catalytic Hydrogenation: The most common method for reducing an alkene is catalytic hydrogenation, using H₂ gas with a metal catalyst such as palladium on carbon (Pd/C), platinum(IV) oxide (PtO₂), or nickel. This reaction would convert this compound to isocyanatocyclohexane. However, this method also poses a chemoselectivity challenge, as these catalysts can also reduce the isocyanate group. acs.org

Interplay between Isocyanate and Alkene Reactivity

The presence of two distinct reactive centers in this compound allows for investigations into chemoselectivity and the design of tandem reactions.

Chemoselectivity in Multifunctional Reaction Systems

Chemoselectivity is the preferential reaction of a reagent with one of two or more different functional groups. nih.gov The outcome of a reaction with this compound depends on the nature of the reagent and the relative reactivity of the alkene and isocyanate functionalities.

Nucleophilic Attack: The isocyanate group is a powerful electrophile and will readily react with nucleophiles such as alcohols, amines, and water. wikipedia.org These reactions are generally much faster than any corresponding nucleophilic attack on the unactivated alkene, ensuring high chemoselectivity for the isocyanate group. For example, reaction with an alcohol (R-OH) will selectively form a urethane, leaving the alkene untouched.

Electrophilic Addition: The alkene is susceptible to electrophilic addition. Reagents like HBr or Br₂ would be expected to react preferentially with the C=C double bond. The electron-withdrawing nature of the isocyanate group would slow this reaction compared to a simple cyclohexene.

Reductions: As mentioned previously, controlling the chemoselectivity of reductions can be challenging. Strong hydrides like lithium aluminum hydride (LiAlH₄) would likely reduce the isocyanate to a methylamine (B109427) and may also affect the alkene. Milder borohydride (B1222165) reagents are generally unreactive towards isolated alkenes but their selectivity with isocyanates can vary. Catalytic hydroboration is known to be highly chemoselective for alkenes over many functional groups and would likely lead to the formation of a boraformamide from the isocyanate. rsc.orgrsc.org

Table 3: Predicted Chemoselectivity of Reactions with this compound This table presents hypothetical outcomes based on the known reactivity of the individual functional groups.

| Reagent | Reactive Site Targeted | Expected Product Type | Basis for Selectivity |

|---|---|---|---|

| Methanol (CH₃OH) | Isocyanate (-NCO) | Urethane | High electrophilicity of the isocyanate carbon. |

| Bromine (Br₂) | Alkene (C=C) | Dibromoalkane | High electron density of the π-bond. |

| m-CPBA | Alkene (C=C) | Epoxide | Standard electrophilic oxidation of an alkene. |

| H₂ / Pd/C | Both Alkene and Isocyanate | Saturated Amine/Urea derivatives | Catalytic hydrogenation is powerful enough to reduce both groups, often simultaneously. |

| Pinacolborane (pinBH) / Copper or Zinc catalyst | Isocyanate (-NCO) | N-borylated formamide | Catalyst-controlled chemoselective hydroboration of isocyanates. rsc.orgrsc.org |

Tandem Reactions and Cascade Processes

A tandem or cascade reaction is a process involving two or more consecutive reactions where each subsequent step occurs due to the functionality formed in the previous one, without the need to isolate intermediates. nih.gov The structure of this compound is well-suited for designing such processes.

One hypothetical tandem reaction could involve an initial Diels-Alder cycloaddition using a diene that carries a masked nucleophilic group. After the [4+2] cycloaddition, a change in conditions could unmask the nucleophile, which would then attack the isocyanate intramolecularly to form a new heterocyclic ring fused to the newly formed bicyclic system.

Another potential cascade could be initiated by the reaction of the isocyanate group. For example, reaction with a suitable α-amino ester could form a urea intermediate which then undergoes a subsequent intramolecular cyclization onto the alkene moiety, potentially triggered by a base or a transition metal catalyst, to generate complex polycyclic structures. Such cascade reactions involving isocyanates are a known strategy for rapidly building molecular complexity. nih.govacs.org

Derivatization and Functionalization of 4 Isocyanatocyclohex 1 Ene

Synthesis of Novel Isocyanato-Functionalized Cyclohexene (B86901) Derivatives

The chemical reactivity of 4-isocyanatocyclohex-1-ene is dominated by the isocyanate group and the carbon-carbon double bond. Derivatization can be achieved by targeting either of these functionalities, leading to a variety of novel cyclohexene derivatives.

The isocyanate group (–N=C=O) is highly electrophilic and readily reacts with nucleophiles. noaa.gov Common derivatization reactions involving the isocyanate moiety include:

Reaction with Alcohols and Phenols: Forms urethane (B1682113) (carbamate) linkages. The reaction with an alcohol (R'-OH) yields a cyclohexenyl urethane derivative.

Reaction with Amines: Produces urea (B33335) derivatives. Primary and secondary amines react swiftly with the isocyanate to form N,N'-substituted ureas. noaa.gov

Reaction with Thiols: Leads to the formation of thiocarbamate (thiourethane) linkages. This reaction is particularly efficient and is a key step in the synthesis of polythiourethanes. researchgate.netnih.gov

Hydrolysis: Reacts with water to form an unstable carbamic acid, which then decomposes to yield a cyclohexenyl amine and carbon dioxide. noaa.govsmolecule.com

The alkene functionality within the cyclohexene ring offers another site for derivatization, primarily through addition reactions. These reactions can proceed while leaving the isocyanate group intact for subsequent transformations. Examples include:

Halogenation: Addition of halogens (e.g., Br₂, Cl₂) across the double bond to yield dihalogenated cyclohexyl isocyanate derivatives.

Epoxidation: Reaction with peroxy acids to form an epoxy-functionalized cyclohexyl isocyanate.

Thiol-Ene "Click" Reaction: A radical-mediated or base/nucleophile-initiated addition of a thiol across the double bond. rsc.org This highly efficient reaction can be used to append various thiol-containing molecules to the cyclohexene ring. acs.org

These derivatization strategies allow for the synthesis of a broad spectrum of functionalized cyclohexene molecules, where the choice of reagent dictates the resulting properties and potential applications. A summary of potential derivatization reactions is presented below.

| Functional Group Targeted | Reagent Type | Product Linkage/Core Structure | References |

| Isocyanate | Alcohols, Phenols | Urethane (Carbamate) | noaa.gov |

| Isocyanate | Amines | Urea | noaa.gov |

| Isocyanate | Thiols | Thiocarbamate (Thiourethane) | researchgate.netnih.gov |

| Isocyanate | Water | Amine (via carbamic acid) | noaa.govsmolecule.com |

| Alkene | Halogens (Br₂, Cl₂) | Dihalogenated Cyclohexane (B81311) | N/A |

| Alkene | Peroxy Acids | Epoxidized Cyclohexane | N/A |

| Alkene | Thiols (R-SH) | Thioether | rsc.orgacs.org |

Incorporation into Complex Molecular Architectures

The dual functionality of this compound makes it an attractive building block for constructing larger, more complex molecules, from heterocyclic systems to high-performance polymers and hybrid materials. sigmaaldrich.com

Heterocyclic compounds are a cornerstone of medicinal chemistry and materials science. sigmaaldrich.com Isocyanates are valuable precursors for synthesizing nitrogen-containing heterocycles. While direct studies detailing the use of this compound in these syntheses are not prevalent, established methods using related isocyanates demonstrate the potential pathways.

One prominent example is the synthesis of quinazoline-2,4-diones. This can be achieved by reacting an isocyanate with an anthranilic acid. google.com The process involves the initial formation of a urea derivative, which then undergoes an acid-catalyzed intramolecular cyclization to yield the quinazoline-2,4-dione core. google.com By analogy, reacting this compound with a substituted anthranilic acid would be expected to produce novel 3-(cyclohex-3-en-1-yl)quinazoline-2,4-diones.

Similarly, isocyanates react with 2-aminoacetophenones to form 4-methylene-quinazolinone derivatives. nih.gov This reaction proceeds via the formation of a urea intermediate, followed by a base-catalyzed intramolecular cyclization and dehydration. nih.gov The application of this methodology to this compound could provide access to a new class of quinazolinones bearing a reactive cyclohexene substituent.

The table below outlines a general synthetic scheme for quinazoline (B50416) derivatives based on known isocyanate chemistry.

| Target Heterocycle | Co-reactant | Key Reaction Steps | Potential Product from this compound | References |

| Quinazoline-2,4-dione | Anthranilic Acid | 1. Urea formation2. Acid-catalyzed cyclization | 3-(Cyclohex-3-en-1-yl)quinazoline-2,4-dione | google.com |

| 4-Methylene-quinazolinone | 2-Aminoacetophenone | 1. Urea formation2. Base-catalyzed cyclization/dehydration | 3-(Cyclohex-3-en-1-yl)-4-methylene-3,4-dihydroquinazolin-2(1H)-one | nih.gov |

The most significant industrial application of isocyanates is in the production of polyurethanes. mdpi.comiso-elektra.de this compound can act as a monofunctional isocyanate, serving as a chain-terminating agent or for grafting onto a polymer backbone. However, its true potential lies in its conversion to a di- or poly-functional monomer for step-growth polymerization.

Polyurethanes: While this compound itself is a monoisocyanate, it can be envisioned as a component in more complex diisocyanate structures used for polyurethane synthesis. Aliphatic isocyanates, such as those derived from cyclohexyl structures like 1,1'-methanediylbis(4-isocyanatocyclohexane) (HMDI), are used to create light and weather-resistant polyurethanes. mdpi.comiso-elektra.deresearchgate.net These polymers are formed by the polyaddition reaction between a diisocyanate and a polyol. mdpi.com

Polythiourethanes (PTUs): PTUs are sulfur analogues of polyurethanes, formed from the reaction of diisocyanates with dithiols. researchgate.net This reaction is often classified as a "click" reaction due to its high efficiency and speed. nih.govresearchgate.net PTUs exhibit interesting properties, including high refractive indices and good thermal stability. nih.govnih.gov A bifunctional derivative of this compound could be polymerized with dithiols to create novel PTUs. Furthermore, the alkene group in the cyclohexene ring provides a site for post-polymerization modification or cross-linking via thiol-ene chemistry, allowing for the creation of robust polymer networks. acs.org This sequential reaction approach—first the thiol-isocyanate reaction to form the polymer chain, followed by a thiol-ene reaction for cross-linking—enables the synthesis of highly elastic and adaptable materials. acs.org

| Polymer Type | Co-monomer | Key Linkage | Potential Role of Alkene Group | References |

| Polyurethane (PU) | Polyol | Urethane (-NH-CO-O-) | Pendant group for further functionalization | mdpi.com |

| Polythiourethane (PTU) | Dithiol | Thiourethane (-NH-CO-S-) | Site for cross-linking via thiol-ene reaction | researchgate.netnih.govacs.org |

The high reactivity of the isocyanate group makes it an excellent tool for conjugation chemistry, enabling the covalent attachment of the cyclohexene moiety to various substrates to create organic-inorganic hybrid materials. This process involves reacting this compound with surface-bound nucleophiles, such as hydroxyl (–OH) or amine (–NH₂) groups.

For example, inorganic materials like silica (B1680970) or polyhedral oligosilsesquioxanes (POSS) can be functionalized with hydroxyl or amine groups. acs.org Subsequent reaction with this compound would graft the isocyanato-functionalized molecule onto the inorganic framework. This creates a hybrid material that combines the properties of the inorganic core (e.g., rigidity, thermal stability) with the organic functionality of the cyclohexene ring. acs.org This appended alkene can then be used for further reactions, such as polymerization or "click" chemistry, to integrate the hybrid building block into a larger polymer matrix or to attach other functional molecules. rsc.orgacs.org This approach is a powerful strategy for designing advanced composites and functional surfaces.

Advanced Spectroscopic and Computational Characterization in Research on 4 Isocyanatocyclohex 1 Ene

Spectroscopic Techniques for Structural Elucidation and Reaction Monitoring

Spectroscopic methods provide a detailed view into the molecular structure and bonding of 4-isocyanatocyclohex-1-ene.

Vibrational spectroscopy, encompassing both Infrared (IR) and Raman techniques, is a powerful tool for identifying the functional groups within a molecule. uni-siegen.detanta.edu.eg IR spectroscopy measures the absorption of infrared radiation by a molecule, which causes vibrations of its chemical bonds. tanta.edu.eg Conversely, Raman spectroscopy analyzes the light scattered by a molecule. libretexts.org While both methods probe molecular vibrations, they are governed by different selection rules, making them complementary. photothermal.com

For this compound, the most prominent and characteristic feature in its IR spectrum is the strong, sharp absorption band associated with the asymmetric stretching vibration of the isocyanate (-N=C=O) group. This peak typically appears in the range of 2250-2275 cm⁻¹. The presence of the cyclohexene (B86901) ring is confirmed by C-H stretching vibrations of the alkene group (usually above 3000 cm⁻¹) and the C=C stretching vibration (around 1650 cm⁻¹).

Raman spectroscopy offers complementary information. While the isocyanate stretch is also observable in the Raman spectrum, other vibrations, such as those of the non-polar C=C bond in the cyclohexene ring, may produce a strong signal. libretexts.org The combination of IR and Raman spectra provides a comprehensive vibrational fingerprint of the molecule, confirming the presence of both the isocyanate group and the unsaturated cyclohexene ring. photothermal.comamericanpharmaceuticalreview.com

Table 1: Characteristic Vibrational Frequencies for this compound

| Functional Group | Vibrational Mode | Typical Wavenumber (cm⁻¹) | Intensity (IR) | Intensity (Raman) |

| -N=C=O | Asymmetric Stretch | 2250 - 2275 | Strong, Sharp | Moderate |

| C=C (alkene) | Stretch | ~1650 | Medium | Strong |

| =C-H (alkene) | Stretch | >3000 | Medium | Medium |

| C-H (alkane) | Stretch | <3000 | Medium-Strong | Medium-Strong |

Nuclear Magnetic Resonance (NMR) spectroscopy is arguably the most powerful technique for elucidating the detailed carbon-hydrogen framework of an organic molecule. Both ¹H NMR and ¹³C NMR are employed to provide a complete picture of the connectivity and chemical environment of the atoms in this compound.

In the ¹H NMR spectrum, the protons on the cyclohexene ring will exhibit distinct chemical shifts and coupling patterns. The olefinic protons (=C-H) are expected to resonate in the downfield region, typically between 5.5 and 6.5 ppm, due to the deshielding effect of the double bond. The proton attached to the carbon bearing the isocyanate group (H-C-NCO) will also be shifted downfield, likely in the range of 3.5-4.5 ppm. The remaining methylene (B1212753) protons on the ring will appear as a complex series of multiplets in the upfield region, generally between 1.5 and 2.5 ppm.

The ¹³C NMR spectrum provides complementary information. The carbon atom of the isocyanate group (-N=C=O) will have a characteristic chemical shift in the range of 120-130 ppm. The two olefinic carbons will appear in the region of 120-140 ppm. The carbon atom attached to the isocyanate group will be found around 50-60 ppm, while the remaining saturated carbons of the cyclohexene ring will resonate at higher field, typically between 20 and 40 ppm. libretexts.org

Table 2: Predicted ¹H and ¹³C NMR Chemical Shifts (δ) for this compound

| Atom | ¹H Chemical Shift (ppm) | ¹³C Chemical Shift (ppm) |

| -N=C =O | - | 120 - 130 |

| C =C | 5.5 - 6.5 | 120 - 140 |

| C H-NCO | 3.5 - 4.5 | 50 - 60 |

| -C H₂- | 1.5 - 2.5 | 20 - 40 |

Note: These are predicted values and may vary based on the solvent and other experimental conditions.

Mass spectrometry (MS) is a destructive analytical technique used to measure the mass-to-charge ratio of ions. savemyexams.com It is invaluable for confirming the molecular weight of a compound and can provide structural information through the analysis of fragmentation patterns. etamu.edu For this compound (C₇H₉NO), the molecular ion peak (M⁺) would be observed at a mass-to-charge ratio (m/z) corresponding to its molecular weight (approximately 123.15 g/mol ). biosynth.com

The fragmentation pattern in the mass spectrum can offer further structural confirmation. Common fragmentation pathways for cyclic alkenes may involve retro-Diels-Alder reactions or loss of small neutral molecules. The isocyanate group can also influence fragmentation, potentially leading to the loss of CO or the entire NCO radical. Analysis of these fragments helps to piece together the structure of the parent molecule.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Chromatographic Methods for Purity Assessment and Reaction Progress Monitoring

Chromatographic techniques are essential for separating this compound from starting materials, byproducts, and other impurities, thereby allowing for its purification and the monitoring of reaction kinetics.

Gas chromatography (GC) is a powerful technique for separating and analyzing volatile compounds. sigmaaldrich.com In GC, a sample is vaporized and injected into a column, where it is separated based on its boiling point and interactions with the stationary phase. libretexts.org Given the likely volatility of this compound, GC is a suitable method for assessing its purity. elgalabwater.com

A typical GC analysis would show a distinct peak for this compound at a specific retention time. The area under this peak is proportional to the concentration of the compound, allowing for quantitative analysis. By comparing the peak area of the desired product to the areas of other peaks (impurities), the purity of a sample can be accurately determined. GC is also highly effective for monitoring the progress of a reaction by tracking the disappearance of starting materials and the appearance of the product over time. When coupled with a mass spectrometer (GC-MS), it provides both separation and identification of the components in a mixture. elgalabwater.com

High-Performance Liquid Chromatography (HPLC) is another cornerstone technique for the separation and purification of organic compounds. ejgm.co.uk Unlike GC, HPLC is not limited to volatile substances and can be used for a wider range of molecules. nih.gov For this compound, a reverse-phase HPLC method would likely be employed, using a non-polar stationary phase (like C18) and a polar mobile phase. internationaloliveoil.org

HPLC is particularly useful for assessing the purity of a sample and for monitoring reaction progress, especially when dealing with less volatile reactants or products. nih.govnih.gov The compound would elute at a characteristic retention time, and a detector (such as a UV-Vis detector, which would detect the C=C and N=C=O chromophores) would generate a signal. The purity is determined by the relative area of the product peak compared to impurity peaks. The high resolution of HPLC allows for the separation of closely related compounds, making it an excellent tool for ensuring the isomeric and chemical purity of this compound. nih.gov

Emerging Applications and Future Research Directions for 4 Isocyanatocyclohex 1 Ene

Advanced Materials Science Applications

The dual reactivity of 4-isocyanatocyclohex-1-ene makes it a compelling building block for advanced materials. The isocyanate group readily participates in addition reactions, characteristic of this functional group, to form urethanes, ureas, and other related structures. Simultaneously, the cyclohexene (B86901) moiety's double bond can undergo a wide array of transformations, including polymerization, metathesis, and various addition reactions.

The presence of both an isocyanate and an alkene group allows for orthogonal or sequential polymerization strategies, leading to the creation of specialty polymers and coatings with highly tunable characteristics. This compound serves as a raw material for the production of polyurethanes, which are utilized in coatings, adhesives, and elastomers. biosynth.com The ability to precisely control the architecture of polymers is a central theme in modern materials science, aiming to achieve specific, desirable properties. mdpi.comnih.govosti.gov

The isocyanate functionality can be used to form a primary polyurethane backbone, while the pendant alkene groups remain available for secondary cross-linking reactions. This subsequent cross-linking, which can be initiated thermally, photochemically, or through catalysis, allows for the fine-tuning of the material's mechanical and thermal properties. For instance, the degree of cross-linking can be controlled to produce materials ranging from soft, flexible elastomers to rigid, durable coatings. This approach enables the design of "smart" polymers that can respond to external stimuli. nih.gov

| Polymer Property | Controlling Factor via this compound | Potential Application |

| Hardness & Rigidity | Degree of alkene cross-linking | Protective coatings, rigid foams |

| Elasticity & Flexibility | Low cross-link density, linear polyurethane chains | Elastomers, flexible adhesives |

| Thermal Stability | Formation of a highly cross-linked network | High-temperature resistant materials |

| Chemical Resistance | Covalent cross-linking of polymer chains | Industrial coatings and sealants |

This table illustrates the potential for tuning polymer properties by leveraging the dual functionality of this compound.

Future research in this area will likely focus on exploring the full scope of polymerization techniques that can be applied to this monomer. This includes ring-opening metathesis polymerization (ROMP) of the cyclohexene moiety, free-radical polymerization, and controlled radical polymerization methods like ATRP or RAFT to create well-defined polymer architectures.

While direct applications of this compound in optoelectronics have not yet been extensively reported, its structural motifs are relevant to the synthesis of functional organic materials. The synthesis of complex, conjugated molecules is fundamental to the development of materials for organic light-emitting diodes (OLEDs), organic photovoltaics (OPVs), and sensors.

The isocyanate group can be used to anchor the cyclohexene unit onto other functional molecules or surfaces, while the alkene can be a site for further synthetic elaboration to build up conjugated systems. For example, the cyclohexene ring could be a precursor to a fully aromatic system through dehydrogenation, or it could be incorporated into larger polycyclic aromatic structures. The development of such materials often relies on the precise assembly of molecular building blocks, a role for which this compound is well-suited.

Development of Specialty Polymers and Coatings with Tunable Properties (e.g., via the dual functionality of isocyanate and alkene)

Role in Complex Organic Synthesis

Beyond materials science, this compound is a valuable reagent for the construction of complex organic molecules, including natural products and pharmaceuticals.

Stereoselectivity, the ability to preferentially form one stereoisomer over another, is a cornerstone of modern organic synthesis. msu.edu Chiral molecules, like this compound, can be used as starting materials to induce asymmetry in a reaction, leading to the selective formation of a desired enantiomer or diastereomer of the product. msu.edumdpi.com This is particularly important in medicinal chemistry, where different stereoisomers of a drug can have vastly different biological activities.

The chiral cyclohexene framework of this compound can be exploited in a variety of stereoselective transformations. For example, reactions at the double bond, such as epoxidation or dihydroxylation, can proceed with facial selectivity directed by the existing stereocenter. Similarly, the isocyanate group can be used to introduce other functionalities in a stereocontrolled manner. The development of synthetic routes that leverage the inherent chirality of this molecule could provide efficient access to a range of enantiomerically pure compounds. nih.gov

| Reaction Type | Stereochemical Outcome | Potential Synthetic Utility |

| Epoxidation | Diastereoselective formation of an epoxide | Access to chiral diols and amino alcohols |

| Hydroboration-Oxidation | Diastereoselective alcohol formation | Synthesis of substituted cyclohexanols |

| Diels-Alder Reaction | Diastereoselective cycloaddition | Construction of complex polycyclic systems |

This table provides examples of how the chiral nature of this compound can be used to control the stereochemical outcome of reactions.

The principles of green chemistry aim to design chemical processes that are more environmentally benign by reducing waste, using less hazardous substances, and improving energy efficiency. matanginicollege.ac.inmlsu.ac.inrsc.org The use of this compound can be aligned with these principles in several ways.

One key principle of green chemistry is atom economy, which seeks to maximize the incorporation of all materials used in the process into the final product. mlsu.ac.in Reactions involving the isocyanate group, such as the formation of urethanes, are often addition reactions with 100% atom economy. Furthermore, developing catalytic versions of reactions involving this compound can reduce the need for stoichiometric reagents and minimize waste. mlsu.ac.in For example, the use of catalysts can enable reactions to be carried out under milder conditions, reducing energy consumption. matanginicollege.ac.in

Future research could focus on developing solvent-free reaction conditions or using more environmentally friendly solvents for reactions with this compound. Additionally, exploring the use of biocatalysts, such as enzymes, for the transformation of this compound could offer highly selective and sustainable synthetic routes. mdpi.com

Development of Stereoselective Synthetic Pathways Leveraging the Chiral Cyclohexene Moiety

Exploration of Novel Reaction Pathways and Catalytic Systems

The unique combination of functional groups in this compound opens the door to the discovery of novel reaction pathways and the development of new catalytic systems. The interplay between the isocyanate and the alkene can lead to complex intramolecular reactions, such as ene reactions or cyclizations, to form intricate molecular architectures. wikipedia.orgrsc.orgorganic-chemistry.org

For instance, intramolecular ene reactions, where the alkene acts as the "ene" and a derivative of the isocyanate group acts as the "enophile," could be a powerful method for constructing bicyclic nitrogen-containing heterocycles. wikipedia.org The development of catalysts, such as those based on Lewis acids or transition metals, could control the regio- and stereoselectivity of these transformations. wikipedia.orgorganic-chemistry.org The discovery of a phosphinegold(I)-catalyzed intramolecular addition of a β-ketoester to an alkyne, a type of Conia-ene reaction, highlights the potential for metal catalysis to enable new cyclization pathways. organic-chemistry.org

Integration with Flow Chemistry and Automated Synthetic Platforms

The integration of this compound synthesis and its subsequent reactions into flow chemistry and automated platforms represents a significant leap forward in handling this reactive intermediate. While specific, published examples focusing exclusively on this compound in flow systems are nascent, the well-established advantages of these technologies for general isocyanate chemistry provide a clear blueprint for future applications.

Flow chemistry, or continuous flow processing, involves performing chemical reactions in a continuously flowing stream within a network of tubes or microreactors. google.com This methodology offers substantial benefits over traditional batch processing, particularly for compounds like isocyanates which can be hazardous or unstable. google.comthieme-connect.com A key advantage is the superior control over reaction parameters such as temperature, pressure, and residence time, which leads to improved reproducibility and product yields. mt.com

Automated synthetic platforms, often combined with flow reactors, can further enhance efficiency and discovery. mt.com These systems use robotics and software to perform multi-step syntheses and reaction screenings with minimal human intervention. nih.govacs.org For reactions involving this compound, an automated platform could rapidly screen various reaction partners (e.g., alcohols, amines) and catalysts under a wide range of conditions to optimize the synthesis of novel polyurethane precursors or other derivatives. In-line analytical tools, such as Fourier-transform infrared (FTIR) spectroscopy, can be integrated into the flow path to provide real-time monitoring of reaction progress, conversion, and intermediate formation. mt.com

The table below illustrates a comparative analysis of a hypothetical reaction involving this compound, highlighting the projected advantages of a continuous flow process over a traditional batch approach.

| Process Optimization | Time-consuming; requires multiple individual experiments. | Rapid screening of conditions (temperature, stoichiometry, catalysts) via automated adjustments. | Accelerated development and optimization. mt.com |

By leveraging flow chemistry, the synthesis of this compound can become safer and more efficient. universityofcalifornia.edu Furthermore, integrating these flow reactors with automated platforms, equipped with real-time analytics, opens the door for high-throughput screening and the rapid development of new materials derived from this versatile chemical building block. mt.commt.com

Q & A

Q. How can iterative data collection improve mechanistic studies of this compound reactions?

- Methodology : Adopt an iterative approach where preliminary data inform subsequent experiments. For example, initial kinetic data may reveal unexpected intermediates, prompting trapping experiments or isotopic labeling. Use Bayesian statistics to update hypotheses dynamically and refine experimental designs .

Ethical & Safety Considerations

Q. What protocols ensure safe handling of this compound in academic labs?

Q. How can researchers balance open data sharing with proprietary constraints in this compound studies?

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.